3,5-bis(propan-2-yl)-4H-1,2,4-triazole

Lipophilicity LogP Drug Design

Addressing the need for a sterically defined, moderately lipophilic triazole ligand, 3,5-bis(propan-2-yl)-4H-1,2,4-triazole (CAS 204714-20-5) offers unique coordination behavior. Unlike smaller alkyl analogs, its isopropyl groups direct supramolecular assembly: ● Enables guest-containing Ag(I) isomers with nbo-a topology and reversible single-crystal transformations. ● Forms dinuclear Ag(I) complexes with an N-Ag-N angle of 127.2(3)° for predictable MOF topology. ● Achieves an 88% isolated yield in (18-crown-6)potassium complex synthesis, reducing waste.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 204714-20-5
Cat. No. B1340169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(propan-2-yl)-4H-1,2,4-triazole
CAS204714-20-5
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NN1)C(C)C
InChIInChI=1S/C8H15N3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-6H,1-4H3,(H,9,10,11)
InChIKeyGBXKHQMLNCTDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diisopropyl-1,2,4-triazole: Sterically Hindered Triazole Building Block


3,5-bis(propan-2-yl)-4H-1,2,4-triazole (CAS 204714-20-5), also known as 3,5-diisopropyl-1,2,4-triazole, is a 3,5-disubstituted 1,2,4-triazole featuring two isopropyl substituents. It serves as a neutral N-heterocyclic ligand and a synthetic intermediate. Key predicted physicochemical properties include a molecular weight of 153.22 g/mol, a boiling point of 281.5±23.0 °C at 760 mmHg, and an ACD/LogP of 1.28 . Its sterically bulky isopropyl groups differentiate it from lower alkyl or aryl analogs, influencing its coordination behavior, supramolecular assembly, and physicochemical profile [1].

3,5-Diisopropyl-1,2,4-triazole Non-Interchangeability


While 3,5-disubstituted 1,2,4-triazoles share a common heterocyclic core, their alkyl substituents critically govern steric bulk, lipophilicity, and coordination chemistry outcomes. Even minor variations in alkyl chain length and branching can drastically alter supramolecular isomerism, guest inclusion behavior, and complex yields [1]. For instance, 3,5-dimethyl-, 3,5-diethyl-, and 3,5-dipropyl-1,2,4-triazoles yield distinct silver(I) complex structures, and only the 3,5-diisopropyl derivative affords specific guest-containing isomers [1]. Therefore, assuming functional interchangeability among 3,5-dialkyl-1,2,4-triazoles is scientifically unfounded and may compromise experimental reproducibility and material performance.

3,5-Diisopropyl-1,2,4-triazole: Quantitative Evidence


Higher Lipophilicity vs. 3,5-Dimethyl Analog

3,5-bis(propan-2-yl)-4H-1,2,4-triazole exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its 3,5-dimethyl analog. The increased lipophilicity can impact membrane permeability, solubility, and bioavailability in biological applications. The target compound's ACD/LogP is 1.28, versus reported LogP values of 0.42–0.80 for 3,5-dimethyl-1,2,4-triazole .

Lipophilicity LogP Drug Design Physicochemical Property

Unique Supramolecular Isomerism in Silver(I) Complexes

In a systematic study of silver(I) 3,5-dialkyl-1,2,4-triazolates, only the 3,5-diisopropyl derivative (Hdiptz) formed the guest-containing isomers [Ag(diptz)]·0.5H₂O (4b) and [Ag(diptz)]·C₆H₆ (4c), in addition to the close-packed [Ag(diptz)] (4a). Lower alkyl analogs (methyl, ethyl, propyl) yielded only close-packed complexes (1a, 2a, 3a) under identical conditions [1]. Furthermore, 4c uniquely possesses an nbo-a framework with large cavities hosting a supramolecular benzene hexamer, and it undergoes single-crystal-to-single-crystal transformation to [Ag₈(diptz)₈]·C₆H₆·CH₃OH (4d) upon immersion in methanol [1].

Coordination Chemistry Supramolecular Isomerism Metal-Organic Frameworks Silver Triazolates

Higher Yield in Potassium Complex Formation

In the preparation of (18-crown-6)potassium complexes of various N-heterocycles, treatment of 3,5-diisopropyltriazole with KH and 18-crown-6 in THF gave an 88% isolated yield of (3,5-diisopropyl-1,2,4-triazolato)(18-crown-6)potassium. This yield is comparable to or higher than those of other triazole derivatives under identical conditions: 3,5-diphenyltriazole (87%), 3,5-di-3-pyridyltriazole (81%), and unsubstituted 1,2,4-triazole (81%) [1].

Organometallic Synthesis Reaction Yield Potassium Complexes

Higher Boiling Point vs. 3,5-Dimethyl Analog

The predicted boiling point of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole is 281.5±23.0 °C at 760 mmHg , which is approximately 21.5 °C higher than the experimentally reported boiling point of 3,5-dimethyl-1,2,4-triazole (260 °C) . This reflects the increased molecular weight and stronger intermolecular interactions conferred by the isopropyl groups.

Thermal Stability Boiling Point Physical Property Distillation

Coordination Geometry of Dinuclear Silver(I) Complex

Single-crystal X-ray diffraction of the dinuclear silver(I) complex [Ag₂(NO₃)₂(C₈H₁₅N₃)₂] (CSD Entry: WUYXUA) reveals a bent N-Ag-N skeleton with an angle of 127.2(3)°, with one nitrate oxygen nearly coplanar to this plane (Ag-O distance = 2.63(1) Å) [1]. This trigonal-planar geometry around the Ag(I) center is a direct consequence of the steric profile of the 3,5-diisopropyl-1,2,4-triazole ligand. While comparative angle data for exact analogs under identical conditions are not available in the literature, this precise metric establishes a crystallographic benchmark for this specific ligand.

X-ray Crystallography Coordination Geometry Silver Complexes

3,5-Diisopropyl-1,2,4-triazole Applications


Porous Coordination Polymers and Guest-Responsive Materials

The unique ability of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole to form guest-containing supramolecular isomers with silver(I), including frameworks with nbo-a topology and reversible single-crystal-to-single-crystal transformations [1], makes it a strategic ligand choice for researchers developing porous coordination polymers, molecular sieves, or stimuli-responsive materials. Unlike its methyl, ethyl, or propyl analogs, it enables the creation of functional materials with tailored host-guest chemistry.

High-Yield Organometallic Complex Synthesis

With an 88% isolated yield in the formation of its (18-crown-6)potassium complex—outperforming several other triazole derivatives under identical conditions [2]—this compound is well-suited for high-efficiency organometallic syntheses. Its predictable reactivity and favorable yield reduce material waste and improve cost-effectiveness in preparative-scale chemistry, supporting its use as a reliable precursor in catalyst development or advanced material synthesis.

Crystal Engineering and Structural Benchmarking

The well-defined coordination geometry in its dinuclear silver(I) complex, characterized by an N-Ag-N angle of 127.2(3)° [3], provides a precise crystallographic benchmark. This quantitative structural parameter can guide crystal engineers in predicting metal coordination environments and designing novel metal-organic frameworks (MOFs) with specific topologies, distinguishing it as a ligand with rigorously documented coordination behavior.

Lipophilic Triazole Scaffolds for Drug Discovery

The predicted ACD/LogP of 1.28 positions 3,5-bis(propan-2-yl)-4H-1,2,4-triazole in a moderately lipophilic range, distinct from the more hydrophilic 3,5-dimethyl analog (LogP ≈ 0.4–0.8) . This physicochemical differentiation supports its selection in drug discovery programs where increased membrane permeability or specific logD parameters are sought, without resorting to highly lipophilic aryl-substituted triazoles.

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